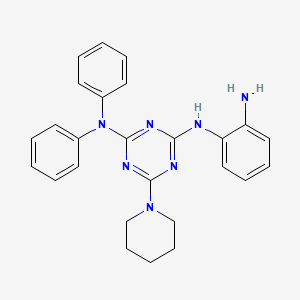![molecular formula C16H13BrClN3S2 B6012685 5-[(benzylthio)methyl]-4-(4-bromo-2-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B6012685.png)
5-[(benzylthio)methyl]-4-(4-bromo-2-chlorophenyl)-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(benzylthio)methyl]-4-(4-bromo-2-chlorophenyl)-4H-1,2,4-triazole-3-thiol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, agriculture, and material science.
Mechanism of Action
The mechanism of action of 5-[(benzylthio)methyl]-4-(4-bromo-2-chlorophenyl)-4H-1,2,4-triazole-3-thiol varies depending on its application. In medicinal chemistry, it has been shown to inhibit the growth of fungi, bacteria, and tumors by disrupting essential cellular processes. In agriculture, it acts as a fungicide and insecticide by disrupting the cellular metabolism of pathogens and pests. In material science, it acts as a corrosion inhibitor by forming a protective layer on the surface of metals.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-[(benzylthio)methyl]-4-(4-bromo-2-chlorophenyl)-4H-1,2,4-triazole-3-thiol have been extensively studied. In medicinal chemistry, it has been found to have low toxicity and minimal side effects. In agriculture, it has been shown to have low environmental impact and is considered safe for use. In material science, it has been found to be non-toxic and environmentally friendly.
Advantages and Limitations for Lab Experiments
The advantages of using 5-[(benzylthio)methyl]-4-(4-bromo-2-chlorophenyl)-4H-1,2,4-triazole-3-thiol in lab experiments include its high potency, low toxicity, and ability to cross the blood-brain barrier. However, its limitations include its limited solubility in water and its potential to interact with other compounds in complex systems.
Future Directions
There are several future directions for research on 5-[(benzylthio)methyl]-4-(4-bromo-2-chlorophenyl)-4H-1,2,4-triazole-3-thiol. In medicinal chemistry, further studies could investigate its potential as a drug delivery system and its efficacy against other diseases. In agriculture, research could focus on optimizing its use as a pesticide and exploring its potential for use in organic farming. In material science, future research could investigate its potential for use in other corrosion protection applications. Overall, the potential applications of this compound make it an exciting area of research for scientists in various fields.
Synthesis Methods
The synthesis of 5-[(benzylthio)methyl]-4-(4-bromo-2-chlorophenyl)-4H-1,2,4-triazole-3-thiol involves the reaction of 4-(4-bromo-2-chlorophenyl)-3-thiosemicarbazide with benzyl chloride in the presence of sodium hydroxide. The resulting product is then treated with sodium methoxide to obtain the final compound. This synthesis method has been optimized to yield high purity and yield of the compound.
Scientific Research Applications
5-[(benzylthio)methyl]-4-(4-bromo-2-chlorophenyl)-4H-1,2,4-triazole-3-thiol has shown promising results in various scientific research applications. In medicinal chemistry, this compound has exhibited potent antifungal, antibacterial, and antitumor activities. It has also been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier.
In agriculture, 5-[(benzylthio)methyl]-4-(4-bromo-2-chlorophenyl)-4H-1,2,4-triazole-3-thiol has been investigated for its fungicidal and insecticidal properties. It has shown efficacy against various plant pathogens and pests, making it a potential alternative to traditional pesticides.
In material science, this compound has been explored for its ability to act as a corrosion inhibitor for metals. It has been found to effectively reduce the corrosion rate of metals in various environments.
properties
IUPAC Name |
3-(benzylsulfanylmethyl)-4-(4-bromo-2-chlorophenyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrClN3S2/c17-12-6-7-14(13(18)8-12)21-15(19-20-16(21)22)10-23-9-11-4-2-1-3-5-11/h1-8H,9-10H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGKDXKLCKNYAPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC2=NNC(=S)N2C3=C(C=C(C=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrClN3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(benzylsulfanyl)methyl]-4-(4-bromo-2-chlorophenyl)-4H-1,2,4-triazole-3-thiol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-methoxy-2-methylphenyl){1-[4-(2-thienyl)butanoyl]-3-piperidinyl}methanone](/img/structure/B6012603.png)
![2-({[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-4(3H)-quinazolinone](/img/structure/B6012608.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B6012615.png)
![5-(4-morpholinylcarbonyl)-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinolin-6-one](/img/structure/B6012621.png)
![methyl 4-{[(phenylsulfonyl)(2-pyridinyl)amino]methyl}benzoate](/img/structure/B6012628.png)
![2-cyclopropyl-N-[1-(3-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]acetamide](/img/structure/B6012635.png)
![7-methyl-3-(1-methyl-2-pyridin-3-ylethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B6012645.png)
![2-{1-(2-methylbenzyl)-4-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6012653.png)
![1-[1-(4-methoxybenzoyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine](/img/structure/B6012659.png)
![2-thiophenecarbaldehyde [5-(3-chlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B6012682.png)
![N-(3-chlorophenyl)-2-cyano-3-[5-(4-morpholinyl)-2-furyl]acrylamide](/img/structure/B6012691.png)
![3-phenyl-5-(3-thienylcarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6012697.png)

![3a,9b-dimethyl-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,3]dioxol-2-one](/img/structure/B6012699.png)